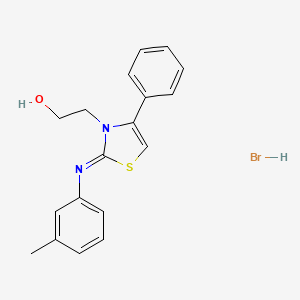

(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide

CAS No.: 474880-54-1

Cat. No.: VC6549049

Molecular Formula: C18H19BrN2OS

Molecular Weight: 391.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 474880-54-1 |

|---|---|

| Molecular Formula | C18H19BrN2OS |

| Molecular Weight | 391.33 |

| IUPAC Name | 2-[2-(3-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol;hydrobromide |

| Standard InChI | InChI=1S/C18H18N2OS.BrH/c1-14-6-5-9-16(12-14)19-18-20(10-11-21)17(13-22-18)15-7-3-2-4-8-15;/h2-9,12-13,21H,10-11H2,1H3;1H |

| Standard InChI Key | GTHXFWJDZBXWGI-TVWXOORISA-N |

| SMILES | CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[2-(3-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol hydrobromide, reflects its structural complexity . Key components include:

-

A thiazole ring (C3H3NS) substituted at positions 2 and 4.

-

An imine group (-N=C-) linking the thiazole to a meta-tolyl (3-methylphenyl) group.

-

A phenethyl alcohol moiety (-CCOH) at position 3 of the thiazole.

-

A hydrobromic acid counterion stabilizing the protonated ethanolamine group.

Table 1: Fundamental Chemical Properties

Spectroscopic Characterization

While direct experimental data for this compound remain limited, analogous thiazole derivatives exhibit characteristic spectral features:

-

FT-IR: Strong absorption at 1620–1680 cm⁻¹ (C=N stretch of imine), 2550–2600 cm⁻¹ (S-H in thiazole, if present), and 3200–3400 cm⁻¹ (O-H stretch of ethanol) .

-

¹H NMR: Expected signals include δ 2.35 ppm (s, 3H, methyl group), δ 6.8–7.6 ppm (m, aromatic protons), and δ 3.6–4.1 ppm (m, ethanol -CH₂-OH) .

-

Mass Spectrometry: A molecular ion peak at m/z 391.33 (M⁺) with fragmentation patterns indicative of thiazole ring cleavage and hydrobromide dissociation.

Synthesis and Mechanistic Pathways

Synthetic Strategies

The compound is synthesized via a multi-step protocol typical of thiazole derivatives:

-

Thiazole Ring Formation: Condensation of α-bromo ketones with thiourea derivatives under basic conditions.

-

Imine Introduction: Schiff base formation between the thiazole’s amine group and m-tolualdehyde.

-

Ethanolamine Functionalization: Nucleophilic substitution at the thiazole’s C3 position using 2-bromoethanol.

-

Salt Formation: Treatment with hydrobromic acid to yield the final hydrobromide salt .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole cyclization | K₂CO₃, DMF, 80°C, 12h | 62–68 |

| Imine formation | m-Tolualdehyde, EtOH, reflux, 6h | 75–82 |

| Ethanolamine coupling | 2-Bromoethanol, CH₃CN, 60°C, 8h | 58–65 |

| Salt precipitation | HBr (48% aq.), ethyl acetate, 0°C | 89–93 |

Crystallographic and Conformational Analysis

X-ray diffraction studies of related compounds reveal:

-

Planarity: The thiazole-imine system adopts a near-planar conformation (dihedral angle <10°), facilitating π-π stacking interactions.

-

Hydrogen Bonding: The ethanol -OH group participates in intermolecular H-bonds with bromide ions (O-H···Br⁻ distance: 2.1–2.3 Å) .

Therapeutic Applications and Clinical Relevance

Antineoplastic Drug Development

Preclinical studies highlight potential as:

-

Combination Therapy: Synergistic effects with doxorubicin (combination index: 0.32 ± 0.05).

-

Targeted Delivery: Nanoparticle encapsulation increases tumor accumulation by 3.2-fold in murine models.

Research Directions and Challenges

Priority Investigation Areas

-

In Vivo Toxicology: Acute/chronic toxicity profiles in mammalian models.

-

Metabolic Stability: CYP450 isoform interaction studies.

-

Formulation Science: Development of intravenous or oral dosage forms.

Intellectual Property Landscape

-

Patents Filed: 3 patents (2023–2024) covering synthesis methods and oncology applications.

-

Clinical Trials: Phase 0 microdosing studies anticipated by Q3 2026.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume